N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of the Sulfanyl Group: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the intermediate compound with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, triazole derivatives are often explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry
In the industrial sector, such compounds may be used as intermediates in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions and can inhibit the activity of certain enzymes by chelating the metal ions required for their function.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide: Unique due to its specific substitution pattern and the presence of both methoxy and sulfanyl groups.
Other Triazole Derivatives: Compounds such as fluconazole, itraconazole, and voriconazole, which are used as antifungal agents.
Uniqueness
The uniqueness of This compound lies in its specific chemical structure, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
Molecular Formula |
C24H22N4O3S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H22N4O3S/c1-30-19-13-14-20(21(15-19)31-2)25-22(29)16-32-24-27-26-23(17-9-5-3-6-10-17)28(24)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,25,29) |
InChI Key |
IGJKGDQVCFVTFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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